molecular formula C19H28N4O4S B2780474 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1251562-95-4

1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2780474
CAS No.: 1251562-95-4
M. Wt: 408.52
InChI Key: UECQXKXZGKGVHI-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core. Key structural elements include:

  • Position 1: A 4-isopropylphenyl group, contributing hydrophobicity and steric bulk.
  • Position 3: A 2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl substituent, which introduces a polar, electron-withdrawing methylsulfonyl (SO₂CH₃) group on the piperazine ring.

Properties

IUPAC Name

1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-15(2)16-4-6-17(7-5-16)23-13-10-21(19(23)25)14-18(24)20-8-11-22(12-9-20)28(3,26)27/h4-7,15H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQXKXZGKGVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one , identified by CAS number 1251562-95-4, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The structural formula of the compound is represented as follows:

  • Molecular Formula : C19H28N4O4S
  • Molecular Weight : 408.5 g/mol
PropertyValue
Molecular FormulaC19H28N4O4S
Molecular Weight408.5 g/mol
CAS Number1251562-95-4

The compound exhibits biological activity through several mechanisms, primarily involving modulation of specific receptors and pathways associated with various diseases. Preliminary studies suggest that it may interact with targets related to inflammation and cancer.

Anticancer Activity

Recent research indicates that compounds similar to 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one have shown promising anticancer properties. For instance, in vitro studies demonstrate that derivatives can inhibit the proliferation of cancer cell lines, including colorectal cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of a related compound on SW480 and HCT116 cancer cell lines. The results showed significant inhibition with IC50 values of 2 μM and 0.12 μM, respectively. This suggests that the compound may possess similar efficacy in targeting cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
SW4802
HCT1160.12

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. While specific data on 1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is limited, related compounds have shown favorable bioavailability profiles in animal models.

Bioavailability Studies

In related studies, compounds demonstrated bioavailability percentages ranging from 32.9% to 48.1% in rats and mice, respectively. Such profiles indicate a potential for effective oral administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from literature:

Compound Name Core Structure Substituent at Position 3 Molecular Weight Key Features Reference
1-(4-Isopropylphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one Imidazolidin-2-one 2-(4-(Methylsulfonyl)piperazin-1-yl)-2-oxoethyl 445.53 g/mol High polarity (SO₂CH₃), moderate logP (~2.1)
1-(4-Isopropylphenyl)-3-[4-(trifluoromethyl)benzyl]imidazolidin-2-one Imidazolidin-2-one 4-(Trifluoromethyl)benzyl 362.39 g/mol Lipophilic (CF₃ group), logP ~3.5; potential CNS penetration
1-[(4-Fluorophenyl)methyl]-4-(3-imidazol-1-ylpropyl)piperazin-2-one Piperazin-2-one 3-Imidazol-1-ylpropyl; 4-fluorophenylmethyl 332.38 g/mol Dual aromatic systems (imidazole + fluorophenyl); moderate solubility
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium)sulfanyl]ethanone Piperazine-ethanone Benzimidazolium-sulfanyl 422.53 g/mol Charged benzimidazole; high solubility, potential antimicrobial activity

Key Observations :

  • Piperazine Modifications : Piperazin-2-one derivatives (e.g., ) exhibit reduced basicity versus piperazine, affecting pharmacokinetics.
  • Biological Activity : Compounds with charged heterocycles (e.g., benzimidazolium in ) show enhanced antimicrobial properties, suggesting the target compound’s sulfonyl-piperazine group may confer similar advantages.
Pharmacological and Physicochemical Properties
  • Solubility : The methylsulfonyl group improves aqueous solubility (~15 mg/mL) compared to lipophilic analogs like the trifluoromethylbenzyl derivative (~5 mg/mL) .
  • Metabolic Stability : Piperazine sulfonamide derivatives are generally resistant to CYP450 oxidation, favoring longer half-lives .
  • Target Affinity : Methylsulfonyl-piperazine moieties exhibit strong binding to serotonin receptors (e.g., 5-HT₆), while fluorophenyl analogs (e.g., ) target dopamine receptors .

Q & A

Q. Optimization Strategies :

  • Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling to enhance regioselectivity.
  • Monitor reaction progress with HPLC-MS to identify byproducts and adjust stoichiometry.

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question
Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylphenyl and sulfonylpiperazine groups) .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the imidazolidinone ring .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₄H₃₅N₃O₃S) with <2 ppm error .

Data Interpretation : Cross-reference spectral data with computational models (DFT calculations) to resolve discrepancies in tautomeric forms .

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl-piperazine moiety?

Advanced Research Question
Experimental Design :

  • Analog Synthesis : Replace the methylsulfonyl group with acetyl, carboxyl, or trifluoromethylsulfonyl groups .
  • Biological Assays : Test analogs for target binding (e.g., receptor affinity via radioligand displacement) and functional activity (e.g., cAMP modulation for GPCR targets) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with active sites (e.g., serotonin or histamine receptors) .

Key Metrics : Compare IC₅₀ values and selectivity ratios across analogs to identify critical substituents .

How should researchers address contradictions in reported biological activity across different assay systems?

Advanced Research Question
Case Example : If in vitro kinase inhibition data conflicts with in vivo efficacy:

  • Assay Validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
  • Pharmacokinetic Profiling : Measure compound stability (plasma/tissue half-life) and metabolite formation (LC-MS/MS) to explain reduced in vivo activity .
  • Dose-Response Analysis : Use Hill slopes to distinguish between allosteric vs. competitive inhibition mechanisms .

Mitigation Strategy : Standardize assay conditions (e.g., ATP concentration, cell lines) across labs to minimize variability .

What methodologies are suitable for evaluating the compound’s pharmacokinetics and toxicity in preclinical models?

Advanced Research Question

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsome incubation (human/rat) to identify CYP450-mediated metabolites .
  • Toxicity Screening :
    • In Vitro : Cytotoxicity in HepG2 cells (MTT assay) and hERG channel inhibition (patch-clamp) .
    • In Vivo : Acute toxicity in rodents (OECD 423) with histopathological analysis .

Data Integration : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

How can researchers resolve solubility challenges during formulation for in vivo studies?

Basic Research Question
Approaches :

  • Co-Solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes .
  • Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (PLGA) for sustained release .

Characterization : Assess solubility via dynamic light scattering (DLS) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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